molecular formula C9H11ClF3NO B2869629 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1431962-93-4

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No. B2869629
CAS RN: 1431962-93-4
M. Wt: 241.64
InChI Key: WTVFAMCWTKVENI-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1431962-93-4 . It has a molecular weight of 241.64 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10F3NO.ClH/c1-6-4-7 (2-3-8 (6)13)14-5-9 (10,11)12;/h2-4H,5,13H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO.ClH/c1-6-4-7 (2-3-8 (6)13)14-5-9 (10,11)12;/h2-4H,5,13H2,1H3;1H . This indicates that the molecule consists of a 2-methyl-4-aniline group attached to a 2,2,2-trifluoroethoxy group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Synthesis and Material Development

The synthesis of ortho-trifluoromethoxylated aniline derivatives showcases the significant role of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride in developing new pharmaceuticals, agrochemicals, and functional materials. This process highlights the use of Togni reagent II in transforming methyl 4-(N-hydroxyacetamido)benzoate to methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the compound's utility as a synthetic building block for various applications (Pengju Feng & Ming‐Yu Ngai, 2016).

Liquid Crystalline Properties

Research on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups reveals their stable smectic phases and the effect of moderately polar nature on stabilizing monolayer smectic states. These findings are crucial for understanding liquid crystalline properties and could influence the design of materials with specific phase behavior (S. Miyajima et al., 1995).

Photochromic and Fluorescent Properties

The synthesis of polyurethane cationomers with anil groups, incorporating structures capable of intramolecular proton transfer, underscores the potential of this compound in creating materials with unique photochromic and fluorescent properties. This research opens avenues for the development of novel polymeric films with potential applications in sensing and imaging technologies (E. Buruianǎ et al., 2005).

Agrochemical Synthesis

The compound's application extends to the agrochemical sector, where its derivatives are synthesized for use as intermediates in high-efficiency, low-toxic pesticides. The synthesis processes and applications of these derivatives highlight the compound's importance in the development of new herbicides and pesticides, showcasing its versatility and significance in agricultural sciences (Zhou Li-shan, 2002).

Electrocatalytic and Conductive Properties

Research on the electrocatalytic properties of polyaniline synthesized in ionic liquids, including this compound, presents significant insights into its application in electrochemistry. These studies demonstrate the compound's potential in enhancing electrocatalytic activity for redox reactions and its role in the development of conductive polymers with applications in electronic and energy devices (Qi Ximin et al., 2005).

Safety and Hazards

The safety information available indicates that 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFAMCWTKVENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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